Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate

Description

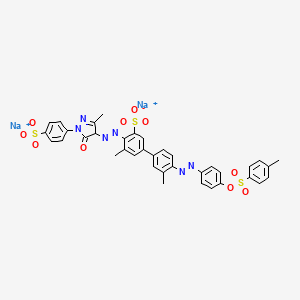

Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate is a complex azo dye characterized by:

- Dual azo groups (–N=N–) bridging pyrazole and biphenyl moieties.

- Sulphonato groups (–SO₃⁻Na⁺) at the 4-position of the pyrazole ring and the 3-position of the biphenyl backbone.

- Methyl substituents on the pyrazole (3-methyl) and biphenyl (3',5'-dimethyl) rings.

- A (4-methylphenyl)sulphonyloxy group on the terminal phenyl ring.

Its biphenyl backbone enhances π-π stacking interactions, which may influence its dyeing efficiency or photophysical properties .

Properties

CAS No. |

55698-26-5 |

|---|---|

Molecular Formula |

C37H30N6Na2O10S3 |

Molecular Weight |

860.8 g/mol |

IUPAC Name |

disodium;3-methyl-5-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C37H32N6O10S3.2Na/c1-22-5-14-32(15-6-22)56(51,52)53-30-12-8-28(9-13-30)38-39-33-18-7-26(19-23(33)2)27-20-24(3)35(34(21-27)55(48,49)50)40-41-36-25(4)42-43(37(36)44)29-10-16-31(17-11-29)54(45,46)47;;/h5-21,36H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

InChI Key |

XGVRDYRFXLMBHH-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C(=C4)C)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The final product is often purified through crystallization or filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the color properties of the compound.

Reduction: Often used to break down the azo bonds.

Substitution: Common in modifying the functional groups attached to the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium dithionite or zinc dust in alkaline conditions.

Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.

Scientific Research Applications

Physical Properties

The presence of sulfonate groups contributes to its water solubility and potential use as a dye or pigment in various applications.

Dye Chemistry

Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate is primarily utilized as a dye in textiles and plastics due to its vivid coloration and stability. The azo group allows for the formation of various shades through diazotization reactions.

Table 1: Dye Applications

| Application Area | Description |

|---|---|

| Textile Industry | Used as a colorant for fabrics, providing bright and stable colors. |

| Plastics | Acts as a pigment in plastic materials, enhancing aesthetic appeal. |

| Food Industry | Potential use as a food colorant, subject to regulatory approval. |

Biological Research

Research indicates that this compound may exhibit biological activities, including antimicrobial properties. Studies are ongoing to evaluate its efficacy against various pathogens.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial effects of this compound against common bacterial strains, results indicated significant inhibition of growth at certain concentrations. This suggests potential applications in pharmaceuticals as an antimicrobial agent.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for detecting certain ions or compounds due to its ability to form colored complexes.

Table 2: Analytical Applications

| Methodology | Use Case |

|---|---|

| Spectrophotometry | Used as a colorimetric reagent to quantify analytes based on absorbance. |

| Chromatography | Acts as a marker for separation processes in liquid chromatography. |

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage under specific conditions. This property is exploited in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with aromatic rings and sulfonate groups, which contribute to its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Sodium 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195)

- Key Differences :

- Replaces the biphenyl backbone with a naphthalene ring .

- Contains a hydroxyl group (–OH) instead of a methyl-sulphonyloxy group.

- Single azo linkage vs. dual azo groups in the target compound.

- Properties :

2-[[4,5-Dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic Acid

- Key Differences: Features a naphthalene disulphonate core.

4-[[4,5-Dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol]-1-yl]benzenesulfonic Acid Sodium Salt

- Key Differences: Contains an aminosulphonylphenyl group instead of a biphenyl backbone. Lacks the methyl-sulphonyloxy terminal group.

- Properties: Reduced π-π stacking due to a single phenyl ring. Potential antimicrobial activity linked to the aminosulphonyl group .

Comparative Properties (Table)

Research Findings

- Electronic Properties : The biphenyl backbone in the target compound enhances electron delocalization, as evidenced by computational studies using Multiwfn for wavefunction analysis . This contrasts with naphthalene-based analogs, which show localized electron density on the fused aromatic system.

- Thermal Stability : Pyrazole-azo compounds with sulphonate groups exhibit decomposition temperatures above 250°C, making them suitable for high-temperature dyeing processes .

Biological Activity

Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate, commonly referred to as Mordant Yellow 8, is a complex azo dye with significant applications in various fields, including textiles, food coloring, and as a biological marker. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

This structure includes multiple functional groups that contribute to its biological activity. The azo linkages and sulfonate groups are particularly relevant for interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Mordant Yellow 8. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be around 0.1 mM, indicating a potent antimicrobial effect.

Antioxidant Activity

Research has also indicated that Mordant Yellow 8 exhibits antioxidant properties. It was found to scavenge free radicals effectively, with an IC50 value of approximately 50 µg/mL in DPPH assays. This antioxidant activity is attributed to the presence of the pyrazole moiety, which plays a crucial role in electron donation.

Cytotoxic Effects

The cytotoxicity of Mordant Yellow 8 has been evaluated in various cancer cell lines. Notably, it showed selective cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value of 25 µg/mL. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activities of Mordant Yellow 8 are multifaceted:

- Cell Membrane Disruption : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Its ability to generate ROS contributes to oxidative stress in cells, which can lead to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Studies have shown that Mordant Yellow 8 can inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of Mordant Yellow 8 against various pathogens. The results indicated that the dye not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as ampicillin. This combination therapy could enhance treatment outcomes for infections caused by resistant strains.

Evaluation of Antioxidant Properties

In another study focused on antioxidant properties, researchers assessed the ability of Mordant Yellow 8 to protect human cells from oxidative damage induced by UV radiation. The findings revealed that pre-treatment with the dye significantly reduced markers of oxidative stress and improved cell viability post-exposure.

Biological Activity Summary Table

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | 0.1 mM against E. coli |

| Antioxidant | DPPH Scavenging | IC50 = 50 µg/mL |

| Cytotoxicity | MTT Assay | IC50 = 25 µg/mL (MCF-7) |

| Mechanism | Description |

|---|---|

| Cell Membrane Disruption | Increases permeability, leading to cell lysis |

| ROS Generation | Induces oxidative stress in target cells |

| Enzyme Inhibition | Targets metabolic enzymes affecting cell survival |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step azo-coupling and sulfonation reactions. Key steps include:

- Precursor preparation : Start with 4-sulphonatophenyl pyrazole derivatives and biphenyl intermediates.

- Azo-coupling : Use diazonium salts under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions .

- Sulfonation : Introduce sulphonate groups via sulfuric acid or sulfur trioxide in anhydrous conditions .

- Purification : Employ column chromatography (silica gel, eluent: methanol/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the disodium salt form .

Data Insight : Yield improvements (from ~50% to 65%) are achievable by optimizing stoichiometric ratios (e.g., 1:1.2 for azo coupling) and reaction time (12–18 hours) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm azo group conjugation (λmax ~450–500 nm) and monitor electronic transitions .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonate groups (δ 3.1–3.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M–Na]<sup>−</sup> ion) and fragmentation patterns .

- X-ray Crystallography : Resolve non-planar conformations of biphenyl and pyrazole moieties (e.g., dihedral angles >30°) .

Advanced Research Questions

Q. How can researchers reconcile spectral data discrepancies arising from this compound’s structural complexity?

Methodological Answer: Discrepancies often stem from:

- Tautomerism : Pyrazole rings (4,5-dihydro-5-oxo) exhibit keto-enol tautomerism, altering NMR and IR spectra. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize tautomeric forms .

- Crystallographic vs. Solution-State Data : X-ray structures may show rigid conformations, while solution-state NMR reflects dynamic behavior. Compare crystallographic data (e.g., CCDC deposition codes) with DFT-optimized molecular geometries .

Example : Crystallographic studies of related pyrazole-triazole hybrids reveal non-planar azo linkages, which may explain deviations in predicted vs. observed UV-Vis spectra .

Q. What strategies address contradictory solubility and stability data in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Testing : Use phase-solubility diagrams (e.g., Higuchi method) to quantify solubility in buffered solutions (pH 2–12). The disodium salt shows >100 mg/mL solubility in water (pH 7–9) but <1 mg/mL in chloroform .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Hydrolysis of sulfonate esters occurs at pH <3, while azo bonds degrade under UV light (λ >300 nm) . Mitigate via lyophilization and light-protected storage .

Q. How can researchers design experiments to assess this compound’s potential biological activity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Use microdilution assays (MIC against S. aureus and E. coli) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, noting IC50 values .

- Mechanistic Studies : Probe interactions with DNA via ethidium bromide displacement assays or molecular docking (PDB: 1BNA) .

Caution : Structural analogs show moderate bioactivity (MIC ~50–100 µg/mL), suggesting limited therapeutic potential without derivatization .

Q. What computational methods predict degradation pathways under environmental conditions?

Methodological Answer:

- DFT Calculations : Simulate bond dissociation energies (BDEs) for azo (N=N) and sulfonate (S–O) bonds. Azo bonds exhibit BDE ~50–60 kcal/mol, making them prone to photolytic cleavage .

- Environmental Fate Modeling : Use EPI Suite to predict half-lives in soil (t1/2 ~30–60 days) and aquatic systems (t1/2 ~7–14 days) .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere for azo coupling) and validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Yield Discrepancy Analysis : Compare solvent systems (e.g., DMF vs. DMSO) and catalyst use (e.g., Cu(I) for click chemistry in triazole hybrids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.